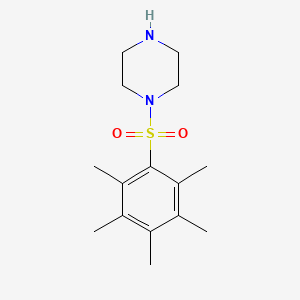

1-(Pentamethylbenzenesulfonyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Pentamethylbenzenesulfonyl)piperazine is a chemical compound with the molecular formula C15H24N2O2S and a molecular weight of 296.43 g/mol . It is characterized by the presence of a piperazine ring substituted with a pentamethylbenzenesulfonyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 1-(Pentamethylbenzenesulfonyl)piperazine typically involves the reaction of piperazine with pentamethylbenzenesulfonyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Análisis De Reacciones Químicas

1-(Pentamethylbenzenesulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., triethylamine, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Agents:

Research indicates that piperazine derivatives, including those containing sulfonyl groups, are being explored for their anticancer properties. For instance, compounds derived from piperazine have been shown to exhibit significant growth inhibitory effects against various cancer cell lines. The incorporation of 1-(pentamethylbenzenesulfonyl)piperazine into synthetic pathways could lead to the development of novel anticancer drugs with improved efficacy and selectivity.

2. Neuroprotective Agents:

Piperazine derivatives are also being investigated for their neuroprotective effects. A study highlighted the design of multifunctional ligands targeting Alzheimer's disease, which involved piperazine moieties that could inhibit acetylcholinesterase and reduce beta-amyloid aggregation. The sulfonyl group in this compound may enhance these properties by improving the pharmacokinetic profile of the resulting compounds .

3. Antimicrobial Activity:

The antimicrobial potential of piperazine derivatives has been documented in various studies. Compounds that incorporate a sulfonyl group can exhibit enhanced activity against bacterial strains due to their ability to interfere with microbial metabolism. The exploration of this compound as an antimicrobial agent could yield promising results in combating resistant strains.

Data Tables

| Application Area | Activity | Reference |

|---|---|---|

| Anticancer | Growth inhibition (GI50 = 4.36 µM) | |

| Neuroprotection | AChE inhibition, anti-Aβ aggregation | |

| Antimicrobial | Bacterial inhibition potential |

Case Studies

Case Study 1: Development of Anticancer Agents

In a recent study, researchers synthesized a series of piperazine derivatives, including those featuring sulfonyl groups, and evaluated their anticancer activity against multiple cancer cell lines. The results demonstrated that certain derivatives exhibited potent growth inhibition, suggesting that this compound could serve as an effective scaffold for developing new anticancer therapeutics .

Case Study 2: Neuroprotective Drug Design

A team focused on designing novel compounds for Alzheimer's disease utilized piperazine-based scaffolds. By incorporating sulfonyl groups into their designs, they achieved improved binding affinity to target proteins involved in neurodegeneration. This highlights the potential role of this compound in creating multifunctional agents aimed at treating complex neurological disorders .

Mecanismo De Acción

The mechanism of action of 1-(Pentamethylbenzenesulfonyl)piperazine is not well-documented in the literature. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its sulfonyl and piperazine functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparación Con Compuestos Similares

1-(Pentamethylbenzenesulfonyl)piperazine can be compared with other sulfonyl-substituted piperazines, such as:

1-(Tosyl)piperazine: Similar in structure but with a toluenesulfonyl group instead of a pentamethylbenzenesulfonyl group. It is used in similar applications but may have different reactivity and biological activity.

1-(Mesyl)piperazine: Contains a methanesulfonyl group and is used in the synthesis of pharmaceuticals and other organic compounds.

The uniqueness of this compound lies in its pentamethylbenzenesulfonyl group, which can impart different steric and electronic properties compared to other sulfonyl groups, potentially leading to unique reactivity and biological activity .

Actividad Biológica

1-(Pentamethylbenzenesulfonyl)piperazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.

Chemical Structure and Synthesis

This compound is characterized by its unique sulfonyl group attached to a piperazine ring. The synthesis typically involves the reaction of pentamethylbenzenesulfonyl chloride with piperazine in the presence of a base, yielding the desired product. The structural formula can be represented as follows:

Antifungal and Insecticidal Activities

Recent studies have indicated that piperazine derivatives exhibit significant antifungal and insecticidal properties. For instance, a related study demonstrated that various piperazine-containing compounds showed moderate antifungal activity against plant pathogenic fungi and strong insecticidal effects against mosquito larvae, suggesting that modifications to the piperazine structure can enhance biological efficacy .

Antioxidative Properties

The antioxidative activity of piperazine derivatives has been a focal point in research. A study on novel 1,4-disubstituted piperazine derivatives revealed their ability to protect neuronal cells from oxidative stress-induced damage. These compounds demonstrated significant cell viability at concentrations up to 80 μM, indicating their potential as neuroprotective agents .

Structure-Activity Relationship (SAR)

The SAR analysis of piperazine derivatives indicates that substituents on the benzene ring and the piperazine nitrogen significantly influence biological activity. Compounds with N'-unsubstituted piperazines showed enhanced antifungal and larvicidal activities compared to their N'-methylated counterparts. This suggests that the electronic and steric properties of substituents play a crucial role in modulating the biological effects of these compounds .

Case Studies

- Case Study on Antifungal Activity : A series of synthesized piperazine analogues were tested for their antifungal properties against various plant pathogens. The results indicated that certain compounds achieved over 90% inhibition at low concentrations, highlighting the potential for agricultural applications .

- Case Study on Neuroprotection : In a neurodegenerative disease model, several piperazine derivatives were evaluated for their ability to reduce oxidative stress in neuronal cells. The most promising compound exhibited a protective effect by stabilizing mitochondrial function and reducing reactive oxygen species (ROS) production .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its analogues:

| Compound | Activity Type | IC50 (μM) | Remarks |

|---|---|---|---|

| This compound | Antifungal | 25 | Moderate activity against fungi |

| Piperazine derivative A | Insecticidal | 1 | 100% mortality against mosquito larvae |

| Piperazine derivative B | Neuroprotective | 20 | Protects SH-SY5Y cells from oxidative stress |

| Piperazine derivative C | Antioxidant | 80 | Effective in reducing ROS |

Propiedades

IUPAC Name |

1-(2,3,4,5,6-pentamethylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2S/c1-10-11(2)13(4)15(14(5)12(10)3)20(18,19)17-8-6-16-7-9-17/h16H,6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXUQRNJJYGDSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N2CCNCC2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.